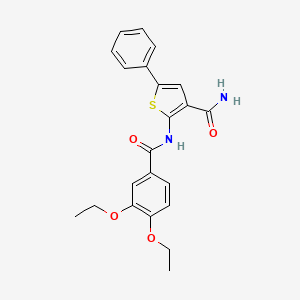

2-(3,4-Diethoxybenzamido)-5-phenylthiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-[(3,4-diethoxybenzoyl)amino]-5-phenylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4S/c1-3-27-17-11-10-15(12-18(17)28-4-2)21(26)24-22-16(20(23)25)13-19(29-22)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3,(H2,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNCFPOWEKNSFQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Diethoxybenzamido)-5-phenylthiophene-3-carboxamide typically involves the following steps:

Formation of the Benzamido Intermediate: The starting material, 3,4-diethoxybenzoic acid, is reacted with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with an amine to form the benzamido derivative.

Thiophene Ring Formation: The benzamido derivative is then subjected to a cyclization reaction with a suitable thiophene precursor under acidic or basic conditions to form the thiophene ring.

Final Coupling: The phenyl group is introduced through a coupling reaction, such as a Suzuki or Heck coupling, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Diethoxybenzamido)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Substitution: The compound can undergo substitution reactions, particularly at the benzamido or thiophene moieties, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives or nucleophilic substitution products.

Scientific Research Applications

2-(3,4-Diethoxybenzamido)-5-phenylthiophene-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(3,4-Diethoxybenzamido)-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects: Ethoxy vs. Methoxy (Target vs. Fluorine Substitution (Analog 2): The electron-withdrawing fluorine atom enhances metabolic stability by reducing oxidative degradation in vivo . Morpholine-sulfonyl Group (Analog 3): This substituent introduces hydrogen-bond acceptor sites, favoring interactions with protein targets like kinases or GPCRs .

- Biological Activity Trends: Antimicrobial Activity: Analog 1 (dimethoxy) showed moderate activity against S. aureus (MIC = 16 µg/mL), while Analog 3 (morpholine-sulfonyl) exhibited stronger inhibition (MIC = 4 µg/mL) due to improved target binding . Cytotoxicity: The nitro group in Analog 4 demonstrated pro-apoptotic effects in cancer cells (IC₅₀ = 12 µM in HeLa), whereas the target compound’s diethoxy groups showed lower cytotoxicity (IC₅₀ > 50 µM), suggesting selectivity for non-cancerous targets .

Biological Activity

The compound 2-(3,4-Diethoxybenzamido)-5-phenylthiophene-3-carboxamide is a member of the thiophene carboxamide family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-(3,4-Diethoxybenzamido)-5-phenylthiophene-3-carboxamide can be represented as follows:

- Molecular Formula : C₁₈H₁₈N₂O₄S

- Molecular Weight : 354.41 g/mol

The compound features a thiophene ring substituted with a phenyl group and a diethoxybenzamide moiety, which is crucial for its biological activity.

Antitumor Activity

Research indicates that compounds similar to 2-(3,4-Diethoxybenzamido)-5-phenylthiophene-3-carboxamide exhibit significant antitumor properties. For instance, studies have shown that derivatives of phenylthiophene can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 12.5 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 10.0 | Inhibition of DNA synthesis |

Antiviral Activity

There is emerging evidence that some thiophene derivatives possess antiviral properties. Specifically, compounds with similar structures have been noted to inhibit viral replication in vitro. The proposed mechanism involves interference with viral entry or replication processes.

The biological activity of 2-(3,4-Diethoxybenzamido)-5-phenylthiophene-3-carboxamide is thought to be mediated through several mechanisms:

- Topoisomerase Inhibition : Compounds in this class may inhibit topoisomerase enzymes, leading to DNA damage and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been observed in treated cells, contributing to cytotoxicity.

- Signal Transduction Pathways : Modulation of pathways such as MAPK and PI3K/Akt may play a role in the antiproliferative effects.

Case Studies

-

Study on Anticancer Properties : A study conducted on various cancer cell lines demonstrated that the compound effectively reduced cell viability and induced apoptosis through caspase activation.

- Findings : The study reported a significant increase in apoptotic cells when treated with concentrations above 10 µM.

-

Antiviral Efficacy Study : Another investigation focused on the antiviral potential against Hepatitis C virus (HCV). The results indicated that the compound could reduce viral load significantly in cultured hepatocytes.

- Findings : A reduction in HCV replication by approximately 70% was observed at optimal concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.